methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17Cl2NO4S and its molecular weight is 414.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.0255346 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities
This compound and its derivatives are primarily studied for their pharmacological activities. For example, Chapman et al. (1971) explored various derivatives of 3-methylbenzo[b]thiophen, revealing preliminary pharmacological properties (Chapman, Clarke, Gore, & Sharma, 1971).
Synthesis Techniques
Mourtas, Gatos, and Barlos (2001) demonstrated methods for solid-phase synthesis of benzothiazolyl compounds, which could potentially include the synthesis of derivatives similar to the compound (Mourtas, Gatos, & Barlos, 2001).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activity of new pyridine derivatives, which included benzothiazole-related compounds (Patel, Agravat, & Shaikh, 2011).
Cancer Treatment Potential
A study by Pişkin, Canpolat, and Öztürk (2020) looked into the use of benzothiophene derivatives in photodynamic therapy for cancer treatment, highlighting the potential medical applications of similar compounds (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activity
Vasu et al. (2005) explored the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, suggesting a wide range of biological activities for compounds in this class (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Chemical Properties and Reactions
Research by Charlesworth, Anderson, and Thompson (1953) on the chemical reactions and properties of related compounds could provide insights into the chemical behavior of methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Charlesworth, Anderson, & Thompson, 1953).
Properties
IUPAC Name |
methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-24-15-11(19)7-9(8-12(15)20)16(22)21-17-14(18(23)25-2)10-5-3-4-6-13(10)26-17/h7-8H,3-6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUASHOHOPQGDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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